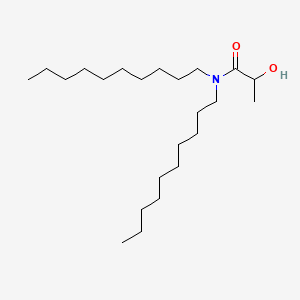
N,N-Didecyllactamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Didecyllactamide: is an organic compound belonging to the class of amides It is characterized by the presence of two decyl groups attached to the nitrogen atom of the lactamide structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Didecyllactamide typically involves the reaction of lactamide with decylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the amide bond. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions: N,N-Didecyllactamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its corresponding amines.
Substitution: The amide group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Substitution reactions often require the presence of a base or acid catalyst to proceed efficiently.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Applications De Recherche Scientifique
N,N-Didecyllactamide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to create various derivatives and intermediates.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as drug delivery systems.
Industry: this compound is used in the formulation of specialty chemicals and materials, including surfactants and lubricants.
Mécanisme D'action
The mechanism of action of N,N-Didecyllactamide involves its interaction with specific molecular targets and pathways. The compound can interact with cellular membranes, leading to changes in membrane permeability and function. Additionally, it may inhibit certain enzymes or proteins, affecting various biochemical pathways. The exact molecular targets and pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
N,N-Dimethylacetamide: A common polar solvent used in organic synthesis.
N,N-Dimethylformamide: Another polar solvent with similar applications in chemistry.
N,N-Dialkylamides: A general class of compounds with similar structural features and chemical properties.
Uniqueness: N,N-Didecyllactamide is unique due to its specific structure, which includes two decyl groups
Propriétés
Numéro CAS |
5422-42-4 |
|---|---|
Formule moléculaire |
C23H47NO2 |
Poids moléculaire |
369.6 g/mol |
Nom IUPAC |
N,N-didecyl-2-hydroxypropanamide |
InChI |
InChI=1S/C23H47NO2/c1-4-6-8-10-12-14-16-18-20-24(23(26)22(3)25)21-19-17-15-13-11-9-7-5-2/h22,25H,4-21H2,1-3H3 |
Clé InChI |
FPUPOIFZQAFGAI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCN(CCCCCCCCCC)C(=O)C(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,10-Dihydroxy-3,7-dimethyl-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-2,8-dione](/img/structure/B13806114.png)


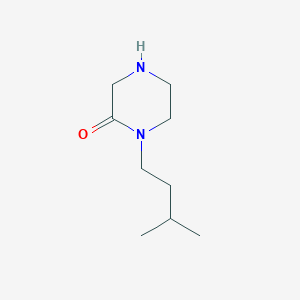
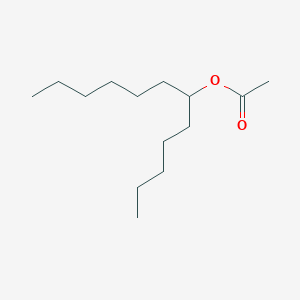
![3-[1-(3-Phenylpropyl)-3-propyl-3-pyrrolidinyl]phenol](/img/structure/B13806158.png)


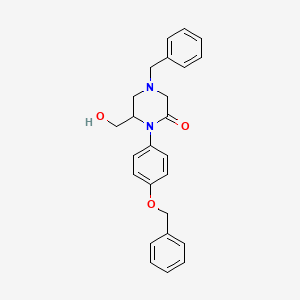
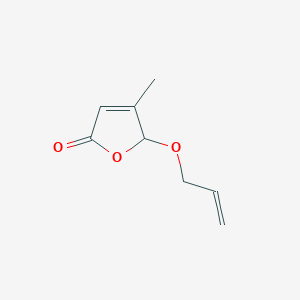



![[p-[(4-Amino-9,10-dihydro-9,10-dioxo-1-anthryl)amino]benzyl]trimethylammonium chloride](/img/structure/B13806190.png)
